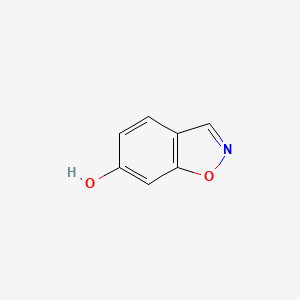

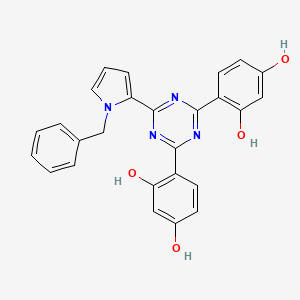

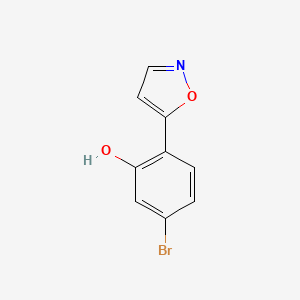

1,2-Benzisoxazol-6-ol

概要

説明

1,2-Benzisoxazol-6-ol is a compound with the molecular formula C7H5NO2 . It has a molecular weight of 135.12 g/mol . This compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 1,2-Benzisoxazol-6-ol is 1S/C7H5NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h1-4,9H . The Canonical SMILES for this compound is C1=CC2=C(C=C1O)ON=C2 .

Physical And Chemical Properties Analysis

1,2-Benzisoxazol-6-ol has a molecular weight of 135.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are 135.032028402 g/mol . The Topological Polar Surface Area of the compound is 46.3 Ų .

科学的研究の応用

Interaction with Aqueous Medium in Biological Systems

1,2-Benzisoxazol-6-ol demonstrates potential applications in drug design, particularly in its interaction with aqueous mediums in biological systems. This is significant for understanding the interaction of these molecules with explicit water molecules, providing insights into the structures, energies, and type of interactions that stabilize the resulting geometric systems. These findings are crucial for the development of drugs that operate effectively within biological environments (Kabanda & Ebenso, 2013).

Applications in Drug Design

The 1,2-benzisoxazole-3-ol moiety, closely related to 1,2-Benzisoxazol-6-ol, has been employed as a bioisoster of benzoic acid in drug design. This aspect of 1,2-Benzisoxazol-6-ol demonstrates its versatility and potential in the creation of novel therapeutic agents, particularly in the treatment of metabolic diseases and disorders (Uto, 2012).

Synthesis Methods and Biological Activities

1,2-Benzisoxazole derivatives are known for their biological activities, making them significant in the synthesis of various chemotherapeutic agents. Various synthesis methods of these derivatives have been explored, with the most popular involving the base-catalyzed cyclization of o-hydroxy ketoximes or its derivatives. These synthesis methods are pivotal for the production of therapeutically potent heterocycles (Shastri, 2016).

Role in Acetylcholinesterase Inhibition

Some derivatives of 1,2-Benzisoxazol-6-ol have been developed as potent and selective inhibitors of acetylcholinesterase, an enzyme crucial in the treatment of Alzheimer's disease and other neurological disorders. This highlights the compound's potential in CNS (Central Nervous System) therapeutics (Basappa et al., 2004).

Chemical Properties and Reactions

The study of the chemical properties and reactions of 1,2-Benzisoxazol-6-ol, such as its interaction with other compounds and its role in various chemical processes, is another key area of research. This includes understanding its behavior in different chemical environments and its reactivity, which is essential for its application in synthetic chemistry and drug development (Pandit et al., 2018).

Safety And Hazards

The safety data sheet advises to avoid breathing mist, gas, or vapors of 1,2-Benzisoxazol-6-ol . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn when handling the compound . Adequate ventilation should be ensured and all sources of ignition should be removed .

将来の方向性

1,2-Benzisoxazol-6-ol represents a new chemotype for antibacterial agents against A. baumannii . The compound is easily accessed in two steps via de novo synthesis . In vitro testing of structural analogs suggests that the natural compound may already be optimized for activity against this pathogen . Future research could focus on further exploring the potential applications of this compound in the field of drug discovery .

特性

IUPAC Name |

1,2-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSZDVDXNVEDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495712 | |

| Record name | 1,2-Benzoxazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzisoxazol-6-ol | |

CAS RN |

65685-55-4 | |

| Record name | 1,2-Benzoxazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride](/img/structure/B1384223.png)

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)

![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)

![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)

![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)

![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)